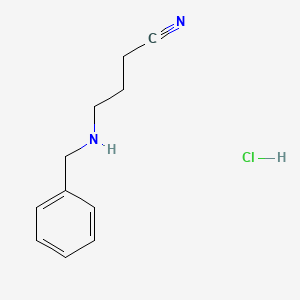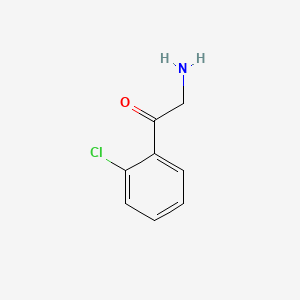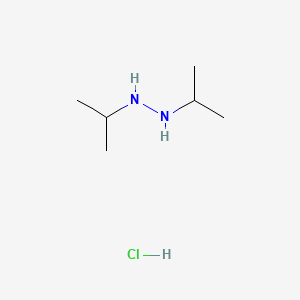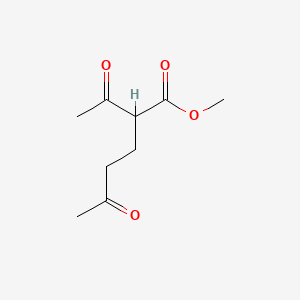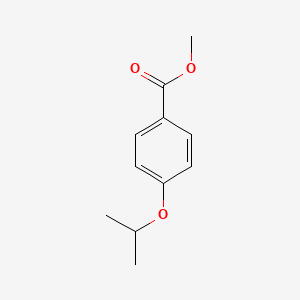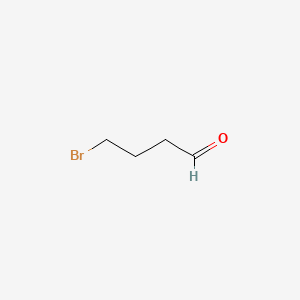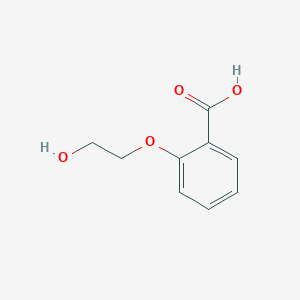
2-(2-Hydroxyethoxy)benzoic acid
Vue d'ensemble
Description
2-(2-Hydroxyethoxy)benzoic acid (2-HBA) is a widely studied organic compound that has gained attention in recent years due to its unique properties and potential applications in a variety of scientific fields. 2-HBA is a derivative of benzoic acid, and its structure is characterized by two hydroxy groups and an ethoxy group attached to the benzoic acid ring. This compound has been found to have a wide range of biological and biochemical activities, and its potential applications have been the focus of many recent studies. In
Applications De Recherche Scientifique
Fluorescence Probes for Reactive Oxygen Species
2-(2-Hydroxyethoxy)benzoic acid derivatives have been utilized in the development of novel fluorescence probes. For instance, derivatives like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF) are effective in selectively detecting highly reactive oxygen species (hROS) such as hydroxyl radicals. These compounds are particularly useful in differentiating hROS from other reactive oxygen species, and have applications in studying biological and chemical processes (Setsukinai et al., 2003).
Catalysis in Salicylic Acid Biosynthesis
Benzoic acid derivatives, including this compound, have been implicated in the biosynthesis of salicylic acid. The enzyme benzoic acid 2-hydroxylase (BA2H) catalyzes this process, highlighting the role of these compounds in plant biochemistry and their potential applications in the study of natural product synthesis (León et al., 1995).
Ionophore Synthesis and Structures
Derivatives of this compound have been synthesized as ionophores, which are molecules that can transport ions across a lipid membrane. These compounds have shown high selectivity for potassium ions over sodium ions. Their unique structures make them suitable for studies in ion transport and selectivity, as well as applications in sensor technology (Chikaraishi-Kasuga et al., 1997).
Mass Spectrometry Enhancements
In mass spectrometry, derivatives of this compound have been used as additives to improve the performance of the matrix-assisted laser desorption/ionization (MALDI) process. These derivatives can enhance ion yields and signal-to-noise ratios, especially for high-mass range molecules, demonstrating their utility in analytical chemistry (Karas et al., 1993).
Molecular Structure Studies
Detailed experimental and theoretical studies have been conducted on the structures and vibrations of compounds like 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid. These studies provide insights into the stability, charge delocalization, and molecular orbital contributions of these compounds, which are valuable in the field of material science and molecular engineering (Muthu & Paulraj, 2013).
Mécanisme D'action
Target of Action
It is known that benzoic acid derivatives, which include 2-(2-hydroxyethoxy)benzoic acid, can inhibit the growth of mold, yeast, and some bacteria .
Mode of Action
Benzoic acid, a related compound, is known to be absorbed into the cell where it can inhibit growth .
Biochemical Pathways
It is known that benzoic acids are the building blocks of most of the phenolic compounds in foods . The biosynthesis of these compounds involves the shikimate and phenylpropanoid pathways .
Pharmacokinetics
Benzoic acid, a related compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid .
Result of Action
Benzoic acid, a related compound, is known to inhibit the growth of mold, yeast, and some bacteria .
Action Environment
It is known that the profile of secondary metabolites, such as phenolic compounds, can differ between plant species and can be influenced by different environmental conditions .
Analyse Biochimique
Biochemical Properties
2-(2-Hydroxyethoxy)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carboxylesterases, which are enzymes that catalyze the hydrolysis of carboxylic esters. The interaction between this compound and carboxylesterases involves the formation of a transient enzyme-substrate complex, leading to the hydrolysis of the ester bond . Additionally, this compound can interact with proteins involved in cellular signaling pathways, influencing their activity and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival . Furthermore, it can alter gene expression by acting as a ligand for nuclear receptors, thereby influencing the transcription of target genes involved in metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For instance, it has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with a half-life of approximately 24 hours . Over time, it can undergo hydrolysis to form its corresponding carboxylic acid and alcohol, which may have different biological activities. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, including alterations in energy production and oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects on metabolic health, such as improving glucose tolerance and reducing lipid accumulation . At high doses, it can induce toxic effects, including liver damage and oxidative stress . The threshold for these adverse effects is dose-dependent, with higher doses leading to more severe toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which catalyze its oxidation to form reactive intermediates . These intermediates can further undergo conjugation reactions with glutathione or other cellular nucleophiles, leading to their detoxification and excretion. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, such as albumin, which can influence its localization and accumulation . The distribution of this compound within tissues is also influenced by its physicochemical properties, such as its lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize to specific cellular compartments, such as the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications, which direct the compound to its site of action. For instance, the presence of a nuclear localization signal can facilitate the transport of this compound into the nucleus, where it can interact with nuclear receptors and transcription factors .
Propriétés
IUPAC Name |
2-(2-hydroxyethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4,10H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPKEUVFESZUKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388622 | |
| Record name | 2-(2-hydroxyethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55211-84-2 | |
| Record name | 2-(2-hydroxyethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



